The synthesis of LFF571 involves several steps aimed at modifying the natural structure of thiostrepton to improve its pharmacological properties. The specific methods used in the synthesis of LFF571 include:
LFF571's molecular structure is characterized by its thiopeptide framework, which includes a macrocyclic ring structure that is essential for its biological activity. The key features of LFF571's molecular structure include:
The molecular formula and mass of LFF571 have been determined through techniques such as mass spectrometry, although specific numerical data may vary depending on the source .
LFF571 undergoes various chemical reactions that contribute to its antibacterial activity. Key reactions include:
These reactions highlight the importance of continuous monitoring of bacterial susceptibility patterns to ensure effective treatment strategies.
LFF571 exerts its antibacterial effects primarily through the inhibition of protein synthesis. The mechanism can be summarized as follows:
The minimum inhibitory concentration (MIC) values for LFF571 against various C. difficile strains indicate its potency, with values ranging from 0.125 μg/ml to 0.5 μg/ml depending on the strain tested .
LFF571 is primarily investigated for its potential applications in treating infections caused by C. difficile. Its unique mechanism of action offers several advantages:
Ongoing clinical trials are assessing the safety and efficacy of LFF571 compared to existing treatments like vancomycin, aiming to establish it as a standard therapeutic option for C. difficile infections .
Clostridioides difficile infection (CDI) is the leading cause of antibiotic-associated diarrhea in healthcare settings, with rising global incidence and severity. In the United States alone, approximately 400,000 cases occur annually—a near quadrupling since the 1990s [1]. Hypervirulent strains (e.g., ribotype BI/NAP1/027) contribute to increased morbidity and mortality, characterized by heightened toxin production, enhanced sporulation capacity, and resistance to fluoroquinolones [1] [3]. CDI imposes substantial economic burdens, costing the EU an estimated €3 billion/year in healthcare expenses [3]. Recurrent infections occur in 15–35% of patients after initial therapy, driving extended hospitalizations and complex disease management [1] [6].
Current first-line therapies face significant challenges:
Table 1: Limitations of Current CDI Therapies
Antibiotic | Mechanism | Efficacy in Severe CDI | Recurrence Rate | Key Limitations |
---|---|---|---|---|
Vancomycin | Cell wall synthesis inhibitor | 97% | 20-25% | Broad-spectrum; disrupts microbiota |
Metronidazole | DNA disruptor | 76% | 15-25% | High resistance; CNS toxicity |
Fidaxomicin | RNA polymerase inhibitor | >90% | 15-20% | Reduced efficacy against BI/NAP1/027; high cost |
The persistence of C. difficile spores and toxins in the gut environment necessitates therapeutics that:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7